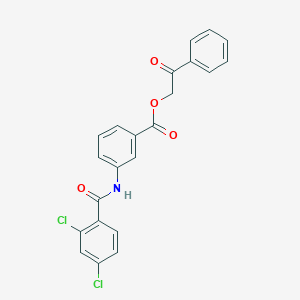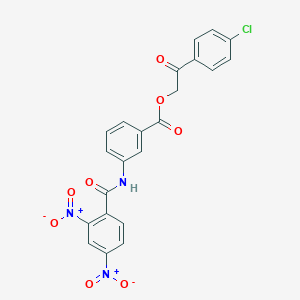![molecular formula C31H23NO6 B341715 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B341715.png)
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxyphenyl group, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multistep organic reactions. One common method includes the reaction of biphenyl-4-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with 4-ethoxyphenylhydrazine to yield the hydrazone intermediate. The final step involves cyclization of the hydrazone with phthalic anhydride under acidic conditions to form the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl and ethoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s biphenyl and isoindole moieties are crucial for its binding affinity and specificity. Additionally, its ability to undergo redox reactions can influence cellular pathways related to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
The ethoxy group in 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it particularly valuable in applications requiring high specificity and efficiency .
Propiedades
Fórmula molecular |
C31H23NO6 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C31H23NO6/c1-2-37-25-15-13-24(14-16-25)32-29(34)26-17-12-23(18-27(26)30(32)35)31(36)38-19-28(33)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-18H,2,19H2,1H3 |
Clave InChI |
BXLTWXMOXHAJEE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Nitrophenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B341640.png)

![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B341643.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B341645.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE](/img/structure/B341647.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341648.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341650.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341653.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341655.png)
![2-Oxo-2-phenylethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341656.png)
